

Structural Analysis of N-(2-Aminoethyl)stearamide Phosphate: A Multi-Modal Technical Guide

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Compound of Interest

Compound Name:	<i>N-(2-Aminoethyl)stearamide phosphate</i>
CAS No.:	100021-81-6
Cat. No.:	B022176

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Executive Summary

Analyte: **N-(2-Aminoethyl)stearamide phosphate** CAS Number: 100021-81-6 Molecular Formula:

(Salt Complex:

) Molecular Weight: ~424.56 g/mol [1][2][3][4]

N-(2-Aminoethyl)stearamide phosphate is an amphiphilic salt comprised of a fatty acid amide cation and a phosphate anion. Unlike covalent phosphoramidates, this molecule exists primarily as an ionic complex. Its structural validation requires a rigorous distinction between the intact salt, the free base (amidoamine), and potential hydrolysis products (stearic acid, ethylenediamine).

This guide outlines a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry

(MS) to definitively characterize the molecular architecture.

Chemical Architecture & Logic

The core challenge in analyzing this molecule is confirming the integrity of the amide bond while verifying the stoichiometric association of the phosphate group with the terminal amine.

Structural Logic Diagram

The following diagram illustrates the synthesis logic and the equilibrium state of the analyte in solution.



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Figure 1: Synthesis pathway and ionic formation of **N-(2-Aminoethyl)stearamide phosphate**.

Spectroscopic Profiling (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for establishing connectivity and stoichiometry.

Solvent Selection: Use DMSO-d₆ or Methanol-d₄. Chloroform-d (

) is generally unsuitable due to the poor solubility of the phosphate salt and potential aggregation of the lipid tails.

H NMR (Proton) Analysis Strategy

The spectrum must show the specific ratio of the fatty chain to the ethylenediamine linker.



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Critical Validation Point: The integration ratio of the terminal methyl (0.88 ppm) to the linker methylenes (3.1-3.2 ppm) must be 3:2. Deviations suggest hydrolysis or impure starting material.

P NMR (Phosphorus) Analysis

This is the definitive test for the phosphate counterion.

- Expected Shift:

0.0 to -2.0 ppm (relative to 85%

).

- Interpretation: A single sharp peak confirms a simple phosphate salt. Multiple peaks would indicate the formation of pyrophosphates or covalent phosphoramidates (which typically appear at

-5 to -10 ppm).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the salt state and the amide functionality.



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Validation Check: Look for the "Ammonium Band," a broad absorption between 2500–3000 (often overlapping C-H stretches), indicative of the species.

Mass Spectrometry & Purity Profiling

Because the analyte is a salt, it dissociates in the ionization source. Analysis requires detecting the cationic and anionic components separately.

Experimental Protocol: ESI-MS

- Ionization: Electrospray Ionization (ESI).
- Mode: Switching mode (Positive and Negative).
- Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

Positive Mode (

):

- Target Ion:

at m/z ~327.3.

- Identity: Corresponds to the protonated N-(2-aminoethyl)stearamide cation (

).

- Note: You will NOT see the mass of the phosphate in positive mode.

Negative Mode (

):

- Target Ion:

at m/z 97.0 or

adducts.

- Identity: Confirms the presence of the phosphate counterion.

Chromatographic Separation (HPLC)

Traditional UV detection is weak for this molecule due to the lack of conjugated systems (only a single carbonyl). Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.0).
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: 50% B to 100% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: CAD (Corona Veo) or ELSD.

Impurity Markers:

- Stearic Acid: Elutes later (more hydrophobic).

- Ethylenediamine: Elutes in the void volume (highly polar).
- Bis-amide:
 - ethylenebis(stearamide) (formed if two stearic acids react with one EDA). This will elute very late and is highly insoluble.

Analytical Workflow Visualization



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Figure 2: Integrated analytical workflow for structural validation.

References

- PubChem. (n.d.).^{[1][2]} **N-(2-Aminoethyl)stearamide phosphate** (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [\[Link\]](#)
- Environmental Protection Agency (EPA). (n.d.). **N-(2-Aminoethyl)stearamide phosphate** - Substance Registry Services. Retrieved January 31, 2026, from [\[Link\]](#)
- Tull, D., et al. (2020). Fatty Acid Amide Hydrolase Activity in Plants. ResearchGate. Retrieved January 31, 2026, from [\[Link\]](#)

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Sources

- [1. Diethylaminoethyl stearamide phosphate | C₂₄H₅₃N₂O₅P | CID 109534 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Ethylenebis\(stearamide\) | C₃₈H₇₆N₂O₂ | CID 8044 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [4. CompTox Chemicals Dashboard \[comptox.epa.gov\]](#)
- To cite this document: BenchChem. [Structural Analysis of N-(2-Aminoethyl)stearamide Phosphate: A Multi-Modal Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022176#n-2-aminoethyl-stearamide-phosphate-structural-analysis-techniques\]](https://www.benchchem.com/product/b022176#n-2-aminoethyl-stearamide-phosphate-structural-analysis-techniques)

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